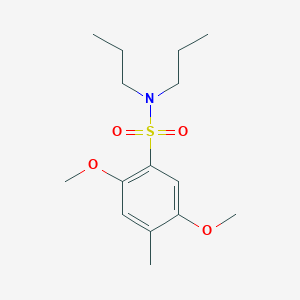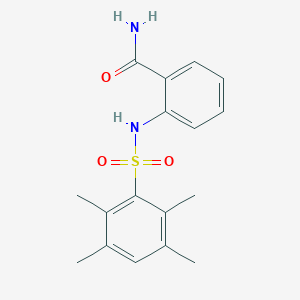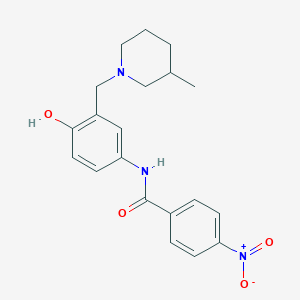
2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone, also known as DDT or dichlorodiphenyltrichloroethane, is a synthetic organic compound that gained popularity as an insecticide in the mid-20th century. Although it was initially effective in controlling insect populations, its widespread use led to environmental and health concerns, ultimately leading to its ban in many countries. However, the compound continues to be studied for its potential use in scientific research.
Mechanism of Action
2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone works by interfering with the normal functioning of the nervous system in insects. It acts as a neurotoxin, causing overstimulation of nerve cells and ultimately leading to paralysis and death. In humans, 2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone has been found to have a similar effect on the nervous system, although the mechanism of action is not fully understood.
Biochemical and Physiological Effects
2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone has been found to have a number of biochemical and physiological effects in both insects and mammals. In insects, it causes a disruption in the normal functioning of the nervous system, leading to paralysis and death. In mammals, it has been found to have a number of effects on the liver, including the induction of drug-metabolizing enzymes and the alteration of lipid metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone in lab experiments is its ability to selectively target certain neurotransmitters, allowing for a more precise understanding of their function. However, its toxicity and potential for environmental harm make it a difficult compound to work with, and caution must be exercised when handling and disposing of it.
Future Directions
There are a number of potential future directions for research involving 2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone. One area of interest is its potential use in the treatment of certain neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand the effects of 2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone on the nervous system and to develop safer and more effective alternatives for use in scientific research.
Synthesis Methods
2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone is synthesized through a reaction between chloral and chlorobenzene, followed by a reaction with concentrated sulfuric acid and thionyl chloride. The resulting product is then treated with sodium sulfide to form the final compound.
Scientific Research Applications
2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone has been studied for its potential use in scientific research, particularly in the fields of neurobiology and toxicology. It has been found to be an effective tool in studying the mechanisms of action of certain neurotransmitters and in understanding the effects of environmental toxins on the nervous system.
properties
CAS RN |
16074-89-8 |
|---|---|
Molecular Formula |
C29H20OS2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-(4,5-diphenyldithiol-3-ylidene)-1,2-diphenylethanone |
InChI |
InChI=1S/C29H20OS2/c30-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)29-26(22-15-7-2-8-16-22)28(31-32-29)24-19-11-4-12-20-24/h1-20H |
InChI Key |
SVTOFFFIJXOSPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SSC2=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SSC2=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
synonyms |
2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)










